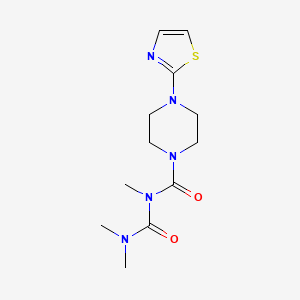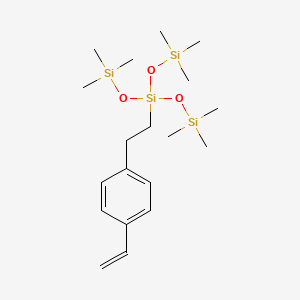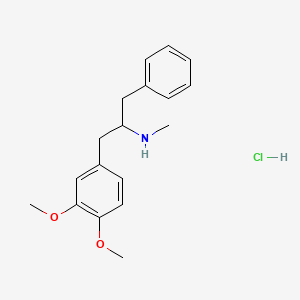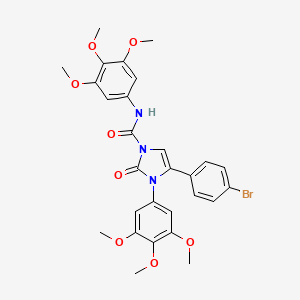
Z8K5NC7Ukg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Z8K5NC7Ukg , also known by its systematic name 1H-imidazole-1-carboxamide, 4-(4-bromophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)- , is a chemical substance with the molecular formula C28H28BrN3O8 and a molecular weight of 614.44 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z8K5NC7Ukg typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.
Attachment of trimethoxyphenyl groups: This step involves the coupling of the imidazole derivative with trimethoxybenzene derivatives under basic conditions.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Z8K5NC7Ukg: undergoes several types of chemical reactions, including:
Oxidation: This can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Z8K5NC7Ukg: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Z8K5NC7Ukg involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Z8K5NC7Ukg: can be compared with other imidazole derivatives:
1H-imidazole-1-carboxamide, 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-: Similar structure but with a chlorine atom instead of bromine.
1H-imidazole-1-carboxamide, 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-: Contains a fluorine atom instead of bromine.
The uniqueness of This compound lies in its specific bromine substitution, which can influence its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
848690-52-8 |
|---|---|
Formule moléculaire |
C28H28BrN3O8 |
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C28H28BrN3O8/c1-35-21-11-18(12-22(36-2)25(21)39-5)30-27(33)31-15-20(16-7-9-17(29)10-8-16)32(28(31)34)19-13-23(37-3)26(40-6)24(14-19)38-4/h7-15H,1-6H3,(H,30,33) |
Clé InChI |
BOSPIJGSGYQWQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C=C(N(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




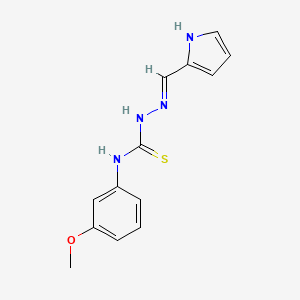
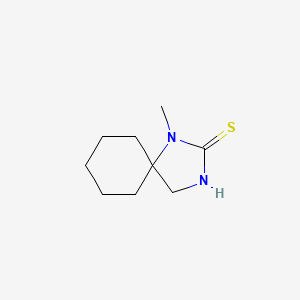
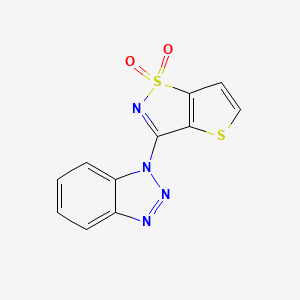
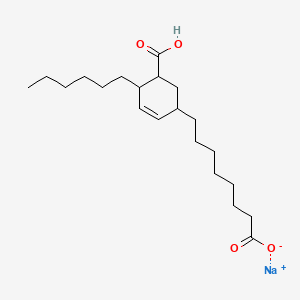
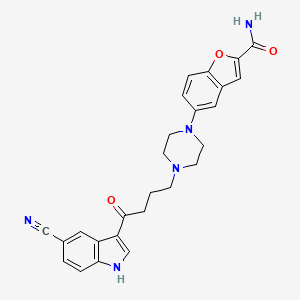
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)
